molecular formula C26H20F3NO5 B3140487 [4-[3-methoxy-3-oxo-2-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] 3-(trifluoromethyl)benzoate CAS No. 477889-53-5

[4-[3-methoxy-3-oxo-2-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] 3-(trifluoromethyl)benzoate

Cat. No.: B3140487
CAS No.: 477889-53-5
M. Wt: 483.4 g/mol
InChI Key: JGHZQEVOYZFRLX-UHFFFAOYSA-N
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Description

Key structural elements include:

  • 3-(Trifluoromethyl)benzoate ester: This group enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (CF₃) substituent.
  • Isoindol-2-one moiety: A lactam ring system (3-oxo-1H-isoindol-2-yl) that contributes rigidity and hydrogen-bonding capacity.
  • Methoxy-oxo propyl chain: A branched alkyl linker with ester and ketone functionalities, which may affect solubility and reactivity.

Properties

IUPAC Name

[4-[3-methoxy-3-oxo-2-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F3NO5/c1-34-25(33)22(30-15-18-5-2-3-8-21(18)23(30)31)13-16-9-11-20(12-10-16)35-24(32)17-6-4-7-19(14-17)26(27,28)29/h2-12,14,22H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHZQEVOYZFRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601113197
Record name Methyl 1,3-dihydro-1-oxo-α-[[4-[[3-(trifluoromethyl)benzoyl]oxy]phenyl]methyl]-2H-isoindole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477889-53-5
Record name Methyl 1,3-dihydro-1-oxo-α-[[4-[[3-(trifluoromethyl)benzoyl]oxy]phenyl]methyl]-2H-isoindole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477889-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,3-dihydro-1-oxo-α-[[4-[[3-(trifluoromethyl)benzoyl]oxy]phenyl]methyl]-2H-isoindole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [4-[3-methoxy-3-oxo-2-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] 3-(trifluoromethyl)benzoate (CAS: 477889-53-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H20F3NO5C_{26}H_{20}F_3NO_5, with a molar mass of 483.44 g/mol. The structure features a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and lipid solubility, thereby improving membrane permeability .

PropertyValue
Molecular FormulaC26H20F3NO5
Molar Mass483.44 g/mol
CAS Number477889-53-5
Purity≥90%

The trifluoromethyl group in the compound facilitates strong interactions with biological targets through halogen bonding and hydrogen bonding. This enhances the compound's affinity for various enzymes and receptors, potentially leading to significant biological effects .

Enzyme Inhibition

Recent studies have shown that derivatives of this compound exhibit moderate inhibitory effects against several enzymes:

  • Cyclooxygenase-2 (COX-2) : Involved in inflammation and pain pathways.
  • Lipoxygenases (LOX) : Important in the biosynthesis of leukotrienes, which are mediators of inflammatory responses.

In vitro assays indicated IC50 values suggesting effective inhibition, particularly in compounds with similar structural motifs .

Cytotoxicity

The compound has been evaluated for cytotoxic effects against various cancer cell lines. Notably, it showed moderate cytotoxicity against the MCF-7 breast cancer cell line, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Breast Cancer Cell Line Study : A study evaluated the cytotoxic effect of the compound on MCF-7 cells, revealing an IC50 value that suggests significant activity compared to standard chemotherapeutic agents. The study concluded that the compound's structural features contribute to its effectiveness against breast cancer cells .
  • Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of related compounds. The results indicated that the presence of the trifluoromethyl group significantly enhanced COX-2 inhibition, providing insights into its potential therapeutic applications in treating inflammatory diseases .

Comparison with Similar Compounds

Table 1: Substituent Comparison Across Key Compounds

Compound Name (Example) Key Substituent Molecular Weight (Da)* LogP (Predicted)
Target Compound 3-CF₃, isoindol-2-one ~481.4 ~3.8
Metsulfuron Methyl Ester Sulfonylurea, methyl 381.4 ~1.2
Indol-2(3H)-one Hydrochloride Indol-2-one, benzylamino ~328.8 ~2.5

*Calculated using average atomic masses.

Table 2: Functional Group Contributions to Properties

Functional Group Contribution to Target Compound Example in Evidence
Trifluoromethyl benzoate ↑ Lipophilicity, ↑ metabolic stability Triflusulfuron methyl ester
Isoindol-2-one ↑ Rigidity, ↓ solubility Indol-2-one derivatives
Methoxy-oxo propyl ↑ Steric hindrance, ↑ hydrolysis risk Ethametsulfuron methyl ester

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step esterification and coupling reactions. Key steps include:
  • Esterification : Use of 3-(trifluoromethyl)benzoyl chloride with a phenolic intermediate under anhydrous conditions (e.g., DCM, 0–5°C) with DMAP as a catalyst .
  • Coupling : Propyl chain introduction via nucleophilic substitution or Mitsunobu reaction, with optimized temperature (60–80°C) and solvent (THF or DMF) to avoid isoindole ring decomposition .
  • Yield Optimization : Monitor reaction progress via TLC/HPLC. Purification by column chromatography (silica gel, hexane/EtOAc gradient) typically achieves >75% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[3-methoxy-3-oxo-2-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] 3-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
[4-[3-methoxy-3-oxo-2-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] 3-(trifluoromethyl)benzoate

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